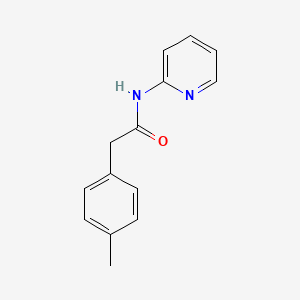

2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide

Beschreibung

The exact mass of the compound 2-(4-methylphenyl)-N-2-pyridinylacetamide is 226.110613074 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-11-5-7-12(8-6-11)10-14(17)16-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNATFHOFBPSAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358354 | |

| Record name | benzeneacetamide,4-methyl-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599162-66-0 | |

| Record name | benzeneacetamide,4-methyl-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide

An In-depth Technical Guide to the Synthesis of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide

Introduction

2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide is a substituted acetamide derivative featuring a p-tolyl group and a 2-aminopyridine moiety linked by an amide bond. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development. The pyridine ring is a well-established "privileged scaffold" in pharmacology, appearing in numerous therapeutic agents, while the overall structure allows for diverse chemical modifications to explore structure-activity relationships (SAR).[1] Its derivatives have potential applications as lead compounds for developing new therapeutic agents or as intermediates in the synthesis of more complex pharmaceuticals.[1][2]

This guide provides a comprehensive overview of the principal synthetic strategies for preparing 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide. It is designed for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and mechanistic insights that inform these procedures. We will explore two primary, reliable methods for constructing the crucial amide bond: direct coupling of the parent carboxylic acid and amine using a carbodiimide reagent, and a two-step approach via a reactive acyl chloride intermediate.

Retrosynthetic Analysis and Strategic Overview

The most logical disconnection for the target molecule is at the amide C-N bond. This retrosynthetic approach identifies the two primary starting materials: 2-(4-methylphenyl)acetic acid (also known as p-tolylacetic acid) and 2-aminopyridine. This is the most common and direct strategy for forming amides.

Caption: Retrosynthetic analysis of the target molecule.

The core challenge in this synthesis is the efficient formation of the amide bond. A direct thermal reaction between a carboxylic acid and an amine is generally inefficient. This is due to a rapid acid-base reaction that forms a stable ammonium carboxylate salt, deactivating the amine's nucleophilicity.[3][4] Furthermore, the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, making nucleophilic acyl substitution thermodynamically unfavorable without an activating agent.[3] Therefore, practical syntheses require a method to activate the carboxylic acid.

Synthetic Methodology 1: DCC-Mediated Amide Coupling

The use of coupling reagents is a cornerstone of modern amide synthesis. N,N'-Dicyclohexylcarbodiimide (DCC) is a classic, cost-effective, and widely used reagent for this purpose.[5][6] It functions by activating the carboxylic acid, converting the hydroxyl into a good leaving group and facilitating the nucleophilic attack by the amine.[4]

Mechanism of Action

The DCC-mediated coupling proceeds through a well-established mechanism.[6]

-

Activation: The carboxylic acid (2-(4-methylphenyl)acetic acid) adds to one of the C=N double bonds of DCC. This forms a highly reactive O-acylisourea intermediate. This step effectively converts the poor -OH leaving group into a much better one.[4]

-

Nucleophilic Attack: The nucleophilic nitrogen of 2-aminopyridine attacks the carbonyl carbon of the O-acylisourea intermediate.

-

Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product, 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide, and the byproduct, N,N'-dicyclohexylurea (DCU).

A significant advantage of this method is that the DCU byproduct is nearly insoluble in many common organic solvents (like dichloromethane or ethyl acetate) and precipitates out of the reaction mixture, allowing for simple removal by filtration.[6][7]

Caption: Experimental workflow for DCC-mediated amide synthesis.

Detailed Experimental Protocol (DCC Method)

-

Preparation: In a round-bottom flask, dissolve 2-(4-methylphenyl)acetic acid (1.0 eq) and 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of the same anhydrous solvent. Add the DCC solution dropwise to the stirred reaction mixture over 15-20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.

-

Workup: Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield pure 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide.

Synthetic Methodology 2: Acyl Chloride Approach

An alternative and highly effective strategy involves a two-step process where the carboxylic acid is first converted into a more reactive acyl chloride.[8][9] This intermediate reacts readily with the amine to form the amide bond.

Mechanism and Rationale

-

Step 1: Acyl Chloride Formation: 2-(4-methylphenyl)acetic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture. The reaction converts the -OH group into a highly reactive -Cl group, which is an excellent leaving group.

-

Step 2: Amide Formation: The resulting 2-(4-methylphenyl)acetyl chloride is then reacted directly with 2-aminopyridine. This reaction is typically rapid and high-yielding. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl that is produced as a byproduct, preventing it from protonating the 2-aminopyridine reactant.[10]

This method is particularly useful when the starting materials might be incompatible with coupling agents or when a very clean and fast reaction is desired.

Detailed Experimental Protocol (Acyl Chloride Method)

-

Acyl Chloride Synthesis: To a round-bottom flask containing 2-(4-methylphenyl)acetic acid (1.0 eq), add thionyl chloride (1.5-2.0 eq) either neat or in an inert solvent like toluene. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux (e.g., 70-80 °C) for 1-2 hours.[11] After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-(4-methylphenyl)acetyl chloride is often used immediately without further purification.

-

Amide Formation: Dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0 °C. Add a solution of the crude 2-(4-methylphenyl)acetyl chloride in DCM dropwise to the cooled amine solution.

-

Reaction and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Purification: Quench the reaction with water and transfer to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization as described in the previous method.

Product Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity confirmed.

| Technique | Expected Results for 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to: Pyridyl protons (δ ~6.8-8.2 ppm), p-tolyl aromatic protons (δ ~7.1-7.2 ppm, two doublets), methylene protons (-CH₂-) (δ ~3.7 ppm, singlet), amide proton (-NH-) (δ ~8.0-9.0 ppm, broad singlet), and methyl protons (-CH₃) (δ ~2.3 ppm, singlet). |

| ¹³C NMR | Signals including: Carbonyl carbon (C=O) (δ ~170 ppm), aromatic carbons (δ ~114-155 ppm), methylene carbon (-CH₂) (δ ~45 ppm), and methyl carbon (-CH₃) (δ ~21 ppm).[10][12] |

| FT-IR (cm⁻¹) | Characteristic peaks for: N-H stretching (~3300-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), and a strong C=O amide I band (~1680-1660 cm⁻¹).[11][13] |

| Mass Spec (MS) | Expected (M+H)⁺ for C₁₄H₁₄N₂O: m/z = 227.11 |

Safety and Handling of Reagents

Proper laboratory safety practices are paramount. All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

| Reagent | Key Hazards | Handling Precautions |

| 2-(4-methylphenyl)acetic acid | Causes skin and serious eye irritation. May cause respiratory irritation.[14] | Avoid inhalation of dust. Prevent contact with skin and eyes.[14] |

| 2-aminopyridine | Toxic if swallowed or in contact with skin. Causes serious skin and eye irritation.[15][16][17][18][19] | Handle with extreme care. Avoid all personal contact. Use in a well-ventilated area and wear appropriate PPE.[15][19] Store locked up.[15][18] |

| DCC | Toxic, corrosive, and a potent sensitizer. | Handle with gloves in a fume hood. Avoid inhalation and skin contact. |

| Thionyl Chloride | Corrosive, reacts violently with water to release toxic gases (HCl, SO₂). Causes severe skin burns and eye damage. | Handle only in a dry, inert atmosphere within a fume hood. Use a pressure-equalizing dropping funnel for additions. |

References

- Vertex AI Search. (2024). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Westin, J. (n.d.). Synthesis of Amides - Organic Chemistry. Jack Westin. Retrieved from [Link]

- Jubilant Ingrevia Limited. (n.d.).

- Ropot, R., Truscan, I., & Chiriac, C. I. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters.

- PMC. (2017).

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

- CDH Fine Chemical. (n.d.).

- Biochem Chemopharma. (n.d.).

- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

- Benchchem. (2025). Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide.

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

- Thermo Fisher Scientific. (2021).

- Apollo Scientific. (n.d.). 2-Aminopyridine.

- ResearchGate. (n.d.).

- Benchchem. (2025). Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU)

- ResearchGate. (2026). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID.

- MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)

- Hilaris. (2016). 2-Oxo-N-(Pyridine-2-Yl)

- ScienceDirect. (n.d.). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide.

- University of New Hampshire. (n.d.). Optimization of N-(2-hydroxy-3-methoxybenzyl)

- MDPI. (2000). N,N-Dibutyl-2-p-tolyl-acetamide.

- Thermo Fisher Scientific. (2025).

-

NextSDS. (n.d.). 2-{methyl[(4-methylphenyl)methyl]amino}acetic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

- Fisher Scientific. (2025).

- ACS Publications. (n.d.).

- Central Drug House. (n.d.).

- Benchchem. (2025). Application Notes and Protocols: Derivatization of N-(4-methylpyridin-2-yl)acetamide for Improved Biological Activity.

- Hilaris Publisher. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)

- ResearchGate. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide.

- ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry.

- SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.

- PMC. (n.d.). 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. evitachem.com [evitachem.com]

- 3. jackwestin.com [jackwestin.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. hepatochem.com [hepatochem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N,N-Dibutyl-2-p-tolyl-acetamide [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. biochemopharma.fr [biochemopharma.fr]

- 18. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Discovery and Development of Novel N-Arylacetamides: A Technical Guide to Pharmacophore Optimization and Biological Evaluation

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that offer exceptional tunable properties. Among these, the N-arylacetamide moiety has emerged as a highly versatile, privileged pharmacophore. This whitepaper synthesizes recent breakthroughs in the design, synthesis, and biological evaluation of novel N-arylacetamides, focusing on their mechanisms of action across diverse therapeutic targets, including oncology, infectious diseases, and metabolic disorders.

By deconstructing the causality behind our experimental choices, this guide provides a robust, self-validating framework for researchers looking to leverage N-arylacetamide derivatives in their own drug development pipelines.

Mechanistic Rationale: The Versatility of the N-Arylacetamide Scaffold

The structural simplicity of the N-arylacetamide core belies its profound pharmacological potential. By functionalizing the alpha-carbon and substituting the aryl ring, researchers can precisely dictate target engagement across vastly different biological systems.

-

HSP90 C-Terminal Inhibition (Oncology): Traditional HSP90 N-terminal inhibitors often fail in clinical trials due to the induction of a pro-survival heat shock response. Recent ligand-based pharmacophore modeling has identified 2-heteroarylthio-N-arylacetamides as potent C-terminal inhibitors 1. These compounds disrupt the interaction between the HSP90 C-terminus and peptidylprolyl isomerase D (PPID), leading to client protein degradation without triggering the detrimental heat shock response 1.

-

Urease Inhibition (Gastroenterology): Helicobacter pylori relies on the urease enzyme to survive in the acidic gastric environment. Hybrid cysteine-N-arylacetamide derivatives have demonstrated remarkable efficacy, with lead compounds acting as competitive inhibitors by chelating active-site nickel ions (Ni²⁺) and interacting with key residues such as CME592 2.

-

Antimicrobial & Antileishmanial Activity (Infectious Disease): The electrophilic nature of the alpha-carbon in 2-chloro-N-arylacetamides allows them to act as targeted alkylating agents. They selectively alkylate essential thiol-containing nucleophiles in Leishmania amazonensis, disrupting the parasite's unique redox metabolism 3. Furthermore, novel benzo[d]thiazole-bearing N-arylacetamides have recently been validated as potent dihydrofolate reductase (DHFR) inhibitors in Gram-negative bacteria 4.

Pharmacophore Optimization & Mechanism Workflow

The following logic diagram maps the end-to-end drug discovery workflow specifically utilized for developing 2-heteroarylthio-N-arylacetamide derivatives targeting the HSP90 C-terminus.

Workflow detailing the discovery, synthesis, and mechanism of action of N-arylacetamide inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

To benchmark the efficacy of these novel derivatives, the quantitative biological evaluation data across multiple targets is summarized below.

| Target Pathogen / Protein | Derivative Class | Lead Compound | IC₅₀ (µM) | Primary Mechanism of Action | Ref. |

| H. pylori Urease | Cysteine-N-arylacetamide | Compound 5e | 0.35 | Competitive Ni²⁺ chelation at active site | 2 |

| L. amazonensis | 2-Chloro-N-arylacetamide | Compound 5 | 5.39 | Alkylation of essential thiol nucleophiles | 3 |

| E. coli DHFR | 2-(Benzo[d]thiazol-2-yl)-N-arylacetamide | Compound 2c | 3.796 | Dihydrofolate reductase inhibition | 4 |

| Human HSP90 C-Terminus | 2-Heteroarylthio-N-arylacetamide | Compound 27 | 81.81 | Disruption of HSP90-PPID interaction | 1 |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been engineered with built-in validation steps. Understanding the causality behind each reagent choice is critical for successful execution.

Protocol 1: Two-Step Synthesis of 2-Heteroarylthio-N-arylacetamides

This protocol outlines the generation of HSP90 inhibitors via a highly efficient nucleophilic substitution pathway 1.

Step 1: Alpha-Chloroacetylation of Aniline

-

Procedure: Dissolve the functionalized aniline (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Add triethylamine (Et₃N, 2.0 equiv) and cool the reaction vessel to 0°C. Dropwise add chloroacetyl chloride (4.0 equiv). Stir at room temperature for 4 hours.

-

Causality & Self-Validation: The dropwise addition at 0°C is mandatory to control the highly exothermic acylation, preventing the formation of di-acylated side products. Et₃N is strictly used as an acid scavenger to neutralize the HCl byproduct. If HCl is not neutralized, it protonates the unreacted aniline, rendering it non-nucleophilic and stalling the reaction. Successful completion is self-validated by TLC (complete disappearance of the highly polar aniline spot).

Step 2: Nucleophilic Thiol Substitution

-

Procedure: Isolate the 2-chloro-N-arylacetamide intermediate via aqueous extraction and silica gel chromatography. Dissolve the intermediate (1.0 equiv) in tetrahydrofuran (THF). Add Et₃N (2.0 equiv) and the specific heteroaryl thiol (1.2 equiv).

-

Causality & Self-Validation: THF is chosen as an aprotic solvent to maximize the nucleophilicity of the thiolate anion generated by Et₃N. The electron-withdrawing nature of the N-arylacetamide carbonyl increases the electrophilicity of the alpha-carbon, facilitating a rapid SN2 displacement of the chloride ion.

Protocol 2: TR-FRET Assay for HSP90-PPID Disruption

Validating the disruption of protein-protein interactions requires a highly sensitive assay that bypasses compound autofluorescence 1.

Step 1: Complex Assembly

-

Procedure: In a low-volume 384-well plate, combine terbium-labeled HSP90 C-terminus (donor) and fluorescein-labeled PPID (acceptor) in assay buffer (HEPES, pH 7.4, 0.05% Tween-20, 1 mM DTT).

-

Causality: DTT is critical to maintain the reducing environment, preventing non-specific disulfide cross-linking of the proteins. Tween-20 prevents the non-specific adsorption of the highly hydrophobic N-arylacetamide derivatives to the microplate walls.

Step 2: Inhibitor Incubation and Time-Resolved Detection

-

Procedure: Add the synthesized 2-heteroarylthio-N-arylacetamide at varying concentrations (0.1 - 100 µM). Incubate for 1 hour. Excite at 340 nm and measure emission at 495 nm and 520 nm after a 100 µs delay.

-

Causality & Self-Validation: The 100 µs delay is the cornerstone of TR-FRET. Small-molecule libraries often contain fluorescent compounds. By delaying detection, we allow the short-lived background autofluorescence to decay completely, capturing only the long-lived lanthanide emission. A dose-dependent decrease in the 520/495 nm emission ratio self-validates the true allosteric disruption of the HSP90-PPID complex.

Conclusion

The N-arylacetamide scaffold represents a masterclass in pharmacophore efficiency. By understanding the causal relationship between structural modifications and target engagement—whether it is chelating active-site metals in urease, alkylating nucleophiles in Leishmania, or allosterically disrupting HSP90 complexes—drug development professionals can rapidly pivot this core structure toward novel therapeutic horizons.

References

- Design, synthesis, and biological studies of the new cysteine-N-arylacetamide derivatives as a potent urease inhibitor. NIH / PubMed.

- Synthesis, antileishmanial activity and QSAR studies of 2-chloro-N-arylacetamides. SciELO.

- Ligand-based pharmacophore modelling, structure optimisation, and biological evaluation for the identification of 2-heteroarylthio-N-arylacetamides as novel HSP90 C-terminal inhibitors. NIH / PMC.

- Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. NIH / PMC.

Sources

Potential Therapeutic Targets of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide: A Pharmacophore Analysis and Technical Guide

Executive Summary

The compound 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide (IUPAC: 2-(p-tolyl)-N-(pyridin-2-yl)acetamide) is a highly versatile synthetic intermediate and a privileged scaffold in modern medicinal chemistry. While it is often utilized as a foundational building block in compound libraries, its intrinsic structural motifs—comprising a bidentate hydrogen-bonding headgroup, a flexible amide linker, and a lipophilic tail—make it a potent pharmacophore for several high-value therapeutic targets.

This technical whitepaper deconstructs the structural rationale behind this molecule, identifies its primary biological targets (Kinases, Ion Channels, and Metabolic Enzymes), and provides self-validating experimental workflows for researchers seeking to evaluate this scaffold in high-throughput screening (HTS) environments.

Structural Rationalization and Pharmacophore Mapping

To understand the therapeutic potential of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide, one must analyze the causality of its structural components. The molecule is divided into three distinct functional zones, each dictating specific target interactions:

-

Zone 1: The Pyridin-2-yl Headgroup (Hinge-Binding Motif) The 2-aminopyridine moiety is a classic bidentate system. The pyridine nitrogen acts as a strong hydrogen bond acceptor, while the adjacent amide NH serves as a hydrogen bond donor. This specific spatial arrangement perfectly mimics the hydrogen-bonding network of the adenine ring in ATP, making it a highly effective motif for anchoring into the hinge region of protein kinases [1].

-

Zone 2: The Acetamide Linker (Conformational Spacer) The acetamide group provides a critical degree of rotational freedom. Unlike rigid fused-ring systems, the sp3-hybridized alpha-carbon allows the molecule to adopt a non-planar conformation. This flexibility is essential for navigating narrow binding clefts and avoiding steric clashes with gatekeeper residues in receptor pockets.

-

Zone 3: The 4-Methylphenyl (p-Tolyl) Tail (Hydrophobic Anchor) The p-tolyl group is a lipophilic domain designed to insert into deep hydrophobic pockets (e.g., the DFG-out pocket in kinases or the transmembrane domain of ion channels). The para-methyl substitution provides specific steric bulk that enhances target selectivity and metabolic stability compared to an unsubstituted phenyl ring, preventing rapid para-hydroxylation by Cytochrome P450 enzymes.

Primary Therapeutic Targets & Mechanistic Rationale

Target Class A: Protein Kinases (e.g., PI3K, p38 MAPK)

The most prominent application for the N-(pyridin-2-yl)acetamide scaffold is the ATP-competitive inhibition of protein kinases. Aberrant kinase signaling, such as the PI3K/Akt/mTOR pathway, is a hallmark of oncology and inflammatory diseases [1]. The molecule displaces ATP by forming critical hydrogen bonds with the backbone amides of the kinase hinge region, effectively halting downstream phosphorylation cascades.

Kinase inhibition mechanism via ATP displacement and downstream signaling blockade.

Target Class B: Ion Channels (Potassium Channels & TRP Channels)

Arylacetamides are heavily cited in the modulation of voltage-gated ion channels and Transient Receptor Potential (TRP) channels. For instance, related amide derivatives have been identified as potent Kv1.3 potassium channel blockers, presenting a novel therapeutic target for T-cell-mediated autoimmune diseases [2]. Furthermore, the lipophilic p-tolyl tail allows the molecule to partition into the lipid bilayer and interact with the transmembrane domains of sensory channels like TRPM8, modulating calcium influx and attenuating pain signaling.

Ion channel modulation pathway leading to immunomodulatory or analgesic outcomes.

Target Class C: Glucokinase (Metabolic Disorders)

Derivatives of acetamides are well-documented allosteric activators of Glucokinase (GK), a key enzyme in glucose homeostasis. By binding to an allosteric site distinct from the active site, these compounds lower the S0.5 for glucose, thereby increasing hepatic glucose uptake and stimulating pancreatic insulin release—a highly desirable profile for Type 2 Diabetes management [3].

Quantitative Data Summaries

The following table summarizes the predictive physicochemical properties of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide and the expected assay metrics for its primary targets.

| Property / Assay Metric | Value / Range | Scientific Rationale |

| Molecular Weight | 226.28 g/mol | Highly ligand-efficient; leaves ample room for structural optimization without violating Lipinski's Rule of 5. |

| LogP (Predicted) | 2.5 - 3.0 | Optimal lipophilicity for oral bioavailability and membrane permeability (critical for intracellular kinase targets). |

| Kinase IC50 (Expected) | 100 nM - 5 µM | Dependent on specific kinase pocket geometry; acts as a moderate-to-high affinity hinge binder. |

| Ion Channel EC50 | 0.5 µM - 10 µM | Typical potency range for unoptimized arylacetamide scaffolds in whole-cell patch-clamp or FLIPR assays. |

| Target Z'-Factor | > 0.65 | Required statistical threshold for validating the robustness of the HTS assays described below. |

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and specific methodological choices explained through causal logic.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard ELISA or colorimetric assays because it is a homogeneous (no-wash) format. The time-resolved nature of the lanthanide (Europium) emission eliminates short-lived background fluorescence, which is critical because aromatic small molecules like our target compound often exhibit auto-fluorescence that yields false positives in standard fluorescence assays.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., PI3K), ATP (at its predetermined Km value), and the specific biotinylated peptide substrate.

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

-

Enzyme Reaction: Add 5 µL of the Kinase/Substrate mix to the wells. Incubate for 15 minutes at room temperature to allow compound binding. Initiate the reaction by adding 5 µL of ATP.

-

Incubation: Seal the plate and incubate for 60 minutes at room temperature.

-

Detection Mix Addition: Stop the reaction by adding 10 µL of the detection mixture containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

-

Read & Validate: Incubate for 60 minutes. Read the plate on a multi-mode reader (e.g., EnVision) with excitation at 320 nm and dual emission at 615 nm and 665 nm.

-

System Validation: Calculate the Z'-factor using DMSO-only (negative control) and a reference inhibitor like Staurosporine (positive control). The assay is only valid if Z′≥0.5 .

Protocol 2: High-Throughput FLIPR Calcium Flux Assay for Ion Channels

Causality: The Fluorometric Imaging Plate Reader (FLIPR) allows for real-time kinetic measurements of intracellular calcium ( Ca2+ ). The critical addition of Probenecid in the dye-loading step inhibits organic anion transporters, preventing the cells from prematurely pumping the Fluo-4 AM dye out of the cytoplasm, thereby ensuring a stable baseline signal.

Step-by-Step Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing the target channel (e.g., TRPM8 or Kv1.3) at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Remove the culture media. Add 20 µL of dye-loading buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127 (to aid dye solubilization), and 2.5 mM Probenecid in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4).

-

Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

-

Baseline & Compound Addition: Place the plate in the FLIPR instrument. Record baseline fluorescence (Excitation 488 nm, Emission 515-575 nm) for 10 seconds. The instrument's liquid handler then adds 10 µL of the test compound (3X final concentration).

-

Kinetic Read & Validation: Monitor fluorescence continuously for 3 minutes. For antagonist screening, follow this with the addition of a known agonist (e.g., Menthol for TRPM8) to measure the degree of blockade. Calculate the Area Under the Curve (AUC) to determine the IC50 . Validate the plate using a known channel blocker as a positive control.

Application Note: Synthesis Protocol for 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide

Introduction & Mechanistic Rationale

The synthesis of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide—a structural motif frequently found in kinase inhibitors and advanced pharmaceutical intermediates—presents unique chemical challenges. The primary difficulty lies in the poor nucleophilicity of 2-aminopyridine. Unlike aliphatic amines, the lone pair on the exocyclic nitrogen of 2-aminopyridine is heavily delocalized into the electron-deficient pyridine ring.

The Coupling Reagent Pitfall: Standard peptide coupling protocols utilizing carbodiimides (e.g., EDC, DIC) or uronium salts (e.g., HATU) often result in sluggish kinetics, incomplete conversion, or the formation of undesired side products when applied to heterocyclic amines like 2-aminopyridine[1]. Consequently, the highly reactive acid chloride method is the most reliable approach for this transformation[2].

The Diacylation Challenge: While converting 2-(4-methylphenyl)acetic acid (p-tolylacetic acid) to its corresponding acid chloride solves the reactivity issue, it introduces a secondary challenge: N,N-diacylation. If a strong base (such as triethylamine or DIPEA) is used during the coupling phase, the newly formed monoamide is easily deprotonated. The resulting amide anion is highly nucleophilic and will rapidly attack a second equivalent of the acid chloride, forming an undesired imide byproduct[3].

Strategic Solution: To ensure a self-validating, high-yield system, this protocol utilizes a two-step procedure:

-

Activation: Conversion of p-tolylacetic acid to p-tolylacetyl chloride using oxalyl chloride and catalytic DMF.

-

Selective Monoacylation: Coupling the acid chloride with 2-aminopyridine using pyridine as a mild base. Pyridine is strong enough to scavenge the HCl byproduct but too weak to deprotonate the resulting amide, thereby completely suppressing the diacylation pathway[3].

Reaction Pathway & Logic

Reaction workflow highlighting selective monoacylation vs. the diacylation side reaction.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |

| p-Tolylacetic acid | 150.18 | 1.0 | 10.0 | 1.50 g | Carboxylic Acid |

| Oxalyl chloride | 126.93 | 1.2 | 12.0 | 1.05 mL | Activating Agent |

| N,N-Dimethylformamide | 73.09 | Cat. | 0.5 | 38 µL | Catalyst |

| 2-Aminopyridine | 94.11 | 1.0 | 10.0 | 0.94 g | Nucleophile |

| Pyridine | 79.10 | 1.5 | 15.0 | 1.21 mL | Mild Base / Scavenger |

| Dichloromethane (DCM) | 84.93 | - | - | 40 mL (Total) | Solvent |

| Target Amide | 226.28 | 1.0 | 10.0 | 2.26 g | Product (100% Yield) |

Self-Validating Experimental Protocol

Phase 1: Preparation of p-Tolylacetyl Chloride

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add p-tolylacetic acid (1.50 g, 10.0 mmol) and anhydrous DCM (20 mL) to the flask. Stir to dissolve.

-

Cooling: Cool the mixture to 0 °C using an ice-water bath.

-

Catalysis: Add anhydrous DMF (38 µL, 0.5 mmol).

-

Causality: DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the carboxylic acid to the acid chloride.

-

-

Activation: Add oxalyl chloride (1.05 mL, 12.0 mmol) dropwise over 5 minutes.

-

Caution: Vigorous gas evolution (CO, CO₂, and HCl) will occur. Ensure proper ventilation.

-

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Self-Validation Step (Crucial): Withdraw a 10 µL aliquot of the reaction mixture and quench it into 200 µL of anhydrous methanol. Analyze this quenched sample via TLC (Hexanes/EtOAc 4:1) or LC-MS. The complete disappearance of the starting acid and the exclusive presence of methyl 2-(4-methylphenyl)acetate confirms quantitative acid chloride formation.

-

Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and dissolved gases. Redissolve the resulting yellow oil in anhydrous DCM (10 mL) and keep it under a nitrogen atmosphere.

Phase 2: Amide Coupling

-

Amine Preparation: In a separate flame-dried 100 mL flask, dissolve 2-aminopyridine (0.94 g, 10.0 mmol) in anhydrous DCM (10 mL).

-

Base Addition: Add pyridine (1.21 mL, 15.0 mmol) to the solution and cool the flask to 0 °C.

-

Coupling: Add the p-tolylacetyl chloride solution (prepared in Phase 1) dropwise over 15 minutes via a syringe, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

-

Self-Validation Step: Analyze the crude reaction mixture via LC-MS. The target monoamide will appear as the dominant peak at m/z 227.1 [M+H]⁺ . If a peak at m/z 359.2 [M+H]⁺ is observed, this indicates that diacylation has occurred, usually due to poor temperature control or localized excesses of acid chloride.

Phase 3: Workup & Purification

-

Dilution: Dilute the reaction mixture with additional DCM (30 mL).

-

Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize any remaining trace acid and remove pyridine hydrochloride salts.

-

Amine Scavenging: Wash the organic layer with 0.5 M aqueous citric acid (25 mL) to remove unreacted 2-aminopyridine and residual pyridine.

-

Causality: Citric acid is a mild acid that effectively protonates the unreacted amines, pulling them into the aqueous phase. Avoid strong mineral acids (like 1M HCl), which risk protonating the pyridine ring of your target product, causing it to partition into the aqueous waste.

-

-

Drying: Wash with brine (25 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by recrystallization from hot ethyl acetate/hexanes. Alternatively, utilize silica gel flash chromatography (eluting with a gradient of 20–50% EtOAc in Hexanes) to yield pure 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide as a crystalline solid.

References

-

Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains Canadian Center of Science and Education[Link]

-

Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction Semantic Scholar / Journal of Chemical Research[Link]

-

Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries PubMed Central (PMC) / RSC Advances[Link]

Sources

analytical methods for 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide

An In-Depth Guide to the Analytical Characterization of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the analytical methodologies for the characterization of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple protocols to explain the rationale behind method selection and experimental design. The integrity of analytical data is paramount; therefore, each protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

The structure of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide, featuring a substituted phenyl ring, an acetamide linkage, and a pyridine moiety, necessitates a multi-faceted analytical approach for complete characterization. This guide details the application of chromatographic and spectroscopic techniques for determining purity, confirming identity, and elucidating the structure of this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.28 g/mol |

| General Class | Substituted N-aryl acetamide |

| Key Functional Groups | Amide, Pyridine Ring, Substituted Phenyl Ring |

| Predicted Solubility | Soluble in organic solvents like Methanol, Acetonitrile, DMSO, DCM |

I. Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide. Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products. A reverse-phase (RP-HPLC) method is most appropriate, leveraging the compound's predominantly hydrophobic character.

The choice of a C18 column is based on its versatility and strong retention of non-polar to moderately polar compounds. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, is selected to ensure sharp peak shapes and optimal resolution.[1] Phosphoric acid protonates residual silanols on the silica-based column, minimizing peak tailing, and controls the ionization state of the basic pyridine nitrogen, leading to consistent retention times.[2]

Workflow for HPLC Analysis

Caption: High-level workflow for HPLC purity analysis.

Detailed RP-HPLC Protocol

| Parameter | Recommended Condition | Rationale |

| Instrumentation | HPLC with UV Detector | Standard for purity analysis of UV-active compounds. |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for the target analyte. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid modifier improves peak shape for the basic pyridine moiety.[2] |

| Mobile Phase B | Acetonitrile (MeCN) | Common organic solvent providing good elution strength in RP-HPLC.[1] |

| Gradient Program | 0-2 min (30% B), 2-15 min (30-80% B), 15-18 min (80% B), 18-20 min (30% B), 20-25 min (30% B) | A gradient ensures elution of potential impurities with different polarities while maintaining a reasonable run time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak efficiency. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. A full UV scan should be run to determine the λmax for optimal sensitivity. |

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |

| Sample Preparation | Prepare a 0.5 mg/mL solution in 50:50 Acetonitrile:Water. | Ensures complete dissolution and compatibility with the mobile phase. |

Protocol Steps:

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (70% A/30% B) until a stable baseline is achieved.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide in the diluent to a final concentration of 0.5 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed using the same procedure as the standard.

-

Sequence Setup: Program the HPLC sequence with the desired number of injections for blanks, standards, and samples. A blank injection (diluent only) should be run first to identify any system peaks.

-

Execution and Data Analysis: Execute the sequence. After completion, integrate the peaks in the resulting chromatograms. Purity is typically calculated using the area percent method. For quantification, a calibration curve should be generated using standards of known concentrations.

II. Structural Confirmation: Spectroscopic Methods

While chromatography provides information on purity, spectroscopy is essential for confirming the chemical identity and structure of the molecule. A combination of NMR, FTIR, and Mass Spectrometry provides unambiguous evidence of the compound's structure.

A. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. Given the compound's structure, LC-MS is often more direct.[3]

Rationale for LC-MS: LC-MS with an electrospray ionization (ESI) source is highly effective for polar, non-volatile molecules. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺, directly confirming the molecular weight.

| Parameter | Recommended Condition |

| Instrumentation | LC-MS with ESI source |

| LC Method | Use a compatible version of the HPLC method above, replacing phosphoric acid with 0.1% formic acid for MS compatibility.[4] |

| Ionization Mode | Positive (ESI+) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 100 - 500 |

| Expected Ion | [M+H]⁺ = 227.11 (for C₁₄H₁₄N₂O) |

| Key Fragments | Fragmentation (MS/MS) would likely show cleavage at the amide bond, yielding fragments corresponding to the p-tolylacetyl group and the aminopyridine moiety. |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure, providing information on the connectivity and chemical environment of every proton and carbon atom.

Protocol:

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[5] DMSO-d₆ is often preferred for amides as it allows for the observation of the N-H proton.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer. 2D experiments like COSY and HSQC can be run to confirm assignments.[6]

Predicted Spectral Data (¹H and ¹³C NMR):

| Assignment (¹H NMR in DMSO-d₆) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Amide N-H | ~10.5 | Singlet (broad) | 1H | Deshielded amide proton, exchangeable with D₂O.[5] |

| Pyridine H (α to N) | ~8.2 | Doublet | 1H | Adjacent to the electronegative ring nitrogen. |

| Pyridine H (γ to N) | ~7.8 | Triplet | 1H | Aromatic proton on the pyridine ring. |

| Phenyl H (ortho to CH₂) | ~7.3 | Doublet | 2H | Aromatic protons on the p-tolyl group. |

| Pyridine H | ~7.2 | Doublet | 1H | Aromatic proton on the pyridine ring. |

| Phenyl H (meta to CH₂) | ~7.1 | Doublet | 2H | Aromatic protons on the p-tolyl group. |

| Pyridine H | ~7.0 | Triplet | 1H | Aromatic proton on the pyridine ring. |

| Methylene CH ₂ | ~3.7 | Singlet | 2H | Methylene protons adjacent to a carbonyl and an aromatic ring.[7] |

| Methyl CH ₃ | ~2.3 | Singlet | 3H | Methyl group protons on the p-tolyl ring.[8] |

| Assignment (¹³C NMR in DMSO-d₆) | Predicted Shift (δ, ppm) | Rationale |

| Carbonyl C =O | ~170 | Typical chemical shift for an amide carbonyl carbon.[9] |

| Pyridine C (amide-bearing) | ~152 | Aromatic carbon attached to the amide nitrogen. |

| Pyridine C (α to N) | ~148 | Highly deshielded carbon adjacent to the ring nitrogen. |

| Pyridine C (γ to N) | ~138 | Aromatic carbon in the pyridine ring. |

| Phenyl C (methyl-bearing) | ~136 | Quaternary carbon attached to the methyl group. |

| Phenyl C (CH₂-bearing) | ~133 | Quaternary carbon attached to the methylene group. |

| Phenyl C H | ~129 | Aromatic methine carbons of the p-tolyl ring. |

| Phenyl C H | ~128 | Aromatic methine carbons of the p-tolyl ring. |

| Pyridine C H | ~119 | Aromatic methine carbon in the pyridine ring. |

| Pyridine C H | ~114 | Aromatic methine carbon in the pyridine ring. |

| Methylene C H₂ | ~45 | Aliphatic carbon adjacent to the carbonyl. |

| Methyl C H₃ | ~21 | Aliphatic carbon of the methyl group.[5] |

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.

Protocol: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Acquire the sample spectrum.[10]

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300-3250 | N-H Stretch | Secondary Amide | Characteristic stretching vibration for the N-H bond in the amide linkage.[11] |

| ~3100-3000 | C-H Stretch (Aromatic) | Phenyl, Pyridine | C-H stretching from the sp² hybridized carbons of the aromatic rings. |

| ~2950-2850 | C-H Stretch (Aliphatic) | CH₂, CH₃ | C-H stretching from the sp³ hybridized carbons of the methylene and methyl groups.[11] |

| ~1680 | C=O Stretch (Amide I) | Amide Carbonyl | A very strong and sharp absorption characteristic of the amide carbonyl group.[10][12] |

| ~1600, ~1480 | C=C & C=N Stretch | Aromatic Rings | Skeletal vibrations of the pyridine and phenyl rings. |

| ~1540 | N-H Bend (Amide II) | Secondary Amide | In-plane bending of the N-H bond coupled with C-N stretching.[10] |

III. Integrated Analytical Strategy

A robust characterization of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide relies on the logical integration of these techniques. Chromatography establishes purity and quantity, while the collective spectroscopic data provides an undeniable confirmation of the molecular structure.

Caption: Integrated workflow for complete compound characterization.

This integrated approach ensures that any batch of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide is not only pure but also structurally correct, meeting the stringent quality requirements for research and development.

References

-

Synthesis, Crystal Structure, and Characterization of 2-Phenyl- N -(pyrazin-2-yl)Acetamide. (n.d.). MDPI. Retrieved from [Link]

-

Ugwu, D., & Okoro, U. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. Retrieved from [Link]

-

Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 513–517. Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

-

1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. (2023). MDPI. Retrieved from [Link]

-

Al-Adiwish, W. M., et al. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(1), M785. Retrieved from [Link]

- Method and assays for quantitation of acetamide in a composition. (2010). Google Patents.

-

Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Separation of Acetamide, N-(4-butyl-2-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. Retrieved from [Link]

-

Acetamide, N-methyl-N-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Acetamide, N-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Acetamide, N-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. (n.d.). The NELAC Institute. Retrieved from [Link]

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1–30.4.32. Retrieved from [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

Sources

- 1. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. helixchrom.com [helixchrom.com]

- 3. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

- 4. Separation of Acetamide, N-(4-butyl-2-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(4-Methylphenyl)pyridine(4467-06-5) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. jcbsc.org [jcbsc.org]

Application Notes & Protocols for Antifungal Assays Using 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide

Introduction: The Rationale for Investigating N-Pyridinyl Acetamides as Antifungal Agents

The increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health.[1][2][3] This has intensified the search for novel antifungal agents with new mechanisms of action. The N-pyridinyl acetamide scaffold has emerged as a promising area of chemical space for the development of new therapeutic agents. Structurally related compounds, such as certain N-pyridin-2-yl substituted acetamides, have demonstrated notable in vitro activity against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger.[4][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide in a suite of standardized antifungal assays. These protocols are designed to rigorously characterize the compound's antifungal profile, from initial screening of its inhibitory activity to a more in-depth analysis of its fungicidal or fungistatic nature. The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.[8][9][10][11][12][13]

Part 1: Initial Antifungal Susceptibility Screening

The primary objective of initial screening is to determine the minimum inhibitory concentration (MIC) of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide against a panel of relevant fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] The broth microdilution method is the gold standard for determining MIC values and is detailed below.[8][11][15]

Selection of Fungal Pathogens

A well-selected panel of fungal isolates is critical for a comprehensive initial screening. The panel should include both yeast and filamentous fungi, and encompass species of high clinical relevance. The World Health Organization (WHO) has published a fungal priority pathogens list to guide research and development.[2]

Table 1: Recommended Fungal Panel for Initial Screening

| Fungal Species | Type | Clinical Relevance |

| Candida albicans | Yeast | Common cause of candidiasis[2][16] |

| Candida auris | Yeast | Emerging multidrug-resistant pathogen[2][3][17] |

| Candida glabrata | Yeast | Often exhibits resistance to azoles[2] |

| Cryptococcus neoformans | Yeast | Causes cryptococcal meningitis, especially in immunocompromised individuals[2] |

| Aspergillus fumigatus | Filamentous Fungus | Primary cause of aspergillosis[2] |

| Fusarium spp. | Filamentous Fungus | Opportunistic pathogens, often resistant to multiple antifungals[2] |

Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M38)

This protocol is a modified version of the CLSI M27-A3 and M38-A2 guidelines, optimized for the screening of a novel compound.[8][11][18]

Materials:

-

2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide

-

Dimethyl sulfoxide (DMSO)

-

96-well sterile microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal isolates

-

Spectrophotometer or plate reader

-

Positive control antifungal (e.g., Fluconazole for yeasts, Voriconazole for molds)

-

Sterile water

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide in DMSO. A typical starting concentration is 1280 µg/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL). Ensure the final DMSO concentration does not exceed 1%, as higher concentrations can inhibit fungal growth.

-

Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. For yeasts, prepare a cell suspension in sterile water and adjust the turbidity to a 0.5 McFarland standard. For molds, harvest conidia and adjust the concentration to approximately 1-5 x 10^6 CFU/mL. Dilute the final inoculum in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds in the microtiter plate.

-

Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted compound.

-

Controls: Include a positive control (fungal inoculum with a known antifungal), a negative/growth control (fungal inoculum with no compound), and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth. For azoles and related compounds, a significant reduction (≥50%) in turbidity compared to the growth control is often used as the endpoint.

Alternative Screening Method: Disk Diffusion Assay (Adapted from CLSI M44)

The disk diffusion method offers a simpler, cost-effective alternative for initial screening, particularly for yeasts.[19][20][21]

Materials:

-

Sterile paper disks

-

2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide solution of known concentration

-

Mueller-Hinton agar or RPMI-glucose agar plates

-

Fungal inoculum prepared as in the broth microdilution method

Procedure:

-

Disk Preparation: Impregnate sterile paper disks with a known amount of the test compound.

-

Plate Inoculation: Evenly inoculate the surface of the agar plate with the fungal suspension using a sterile swab.

-

Disk Application: Place the impregnated disks onto the agar surface.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited). A larger zone diameter indicates greater susceptibility of the fungus to the compound.

Part 2: Determining Fungicidal vs. Fungistatic Activity

Distinguishing between a fungicidal (kills fungi) and a fungistatic (inhibits fungal growth) mechanism is a critical step in drug development, as it can influence therapeutic applications.[14][22][23] This is achieved by determining the Minimum Fungicidal Concentration (MFC).

Protocol: Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined as a follow-up to the MIC assay.[14][24]

Procedure:

-

Following the MIC determination from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot the aliquot onto a sterile Sabouraud Dextrose Agar (SDA) plate.

-

Incubate the SDA plate at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate, which corresponds to a 99.9% reduction in the initial inoculum.[14][23]

Interpreting MIC and MFC Data

The relationship between the MIC and MFC values provides insight into the compound's activity:

-

If the MFC/MIC ratio is ≤ 4, the compound is generally considered fungicidal .[14]

-

If the MFC/MIC ratio is > 4, the compound is considered fungistatic .

Table 2: Example Data Interpretation for Compound X

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| C. albicans | 8 | 16 | 2 | Fungicidal |

| A. fumigatus | 16 | >64 | >4 | Fungistatic |

Part 3: Exploring the Mechanism of Action

While a full elucidation of the mechanism of action requires extensive investigation, preliminary insights can be gained through targeted assays. For acetamide derivatives, a potential mechanism could involve the disruption of the fungal cell membrane by interfering with ergosterol biosynthesis.[7][25][26]

Protocol: Sorbitol Protection Assay

This assay can indicate if the compound targets the fungal cell wall. Sorbitol acts as an osmotic protectant, and if the compound's activity is diminished in its presence, it suggests cell wall disruption.

Procedure:

-

Perform the broth microdilution assay as described in section 1.2 in two sets of microtiter plates.

-

In one set of plates, supplement the RPMI-1640 medium with 0.8 M sorbitol.

-

Compare the MIC values obtained in the presence and absence of sorbitol. A significant increase in the MIC in the presence of sorbitol suggests that the compound may target the cell wall.

Protocol: Ergosterol Binding Assay

This assay investigates whether the compound interacts with ergosterol in the fungal cell membrane.

Procedure:

-

Perform the broth microdilution assay in two sets of plates.

-

In one set, add exogenous ergosterol (e.g., 400 µg/mL) to the RPMI-1640 medium.

-

A significant increase in the MIC in the presence of ergosterol suggests that the compound may bind to ergosterol, similar to polyene antifungals like Amphotericin B.[26]

Visualizing Experimental Workflows

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide as a potential antifungal agent. By adhering to standardized methodologies, researchers can generate high-quality, comparable data on the compound's spectrum of activity and its fungicidal or fungistatic properties. Positive results from these assays would warrant further investigation, including time-kill curve assays for a more dynamic view of its cidal activity, synergy studies with existing antifungals, and in vivo efficacy studies in appropriate animal models of fungal infection. The exploration of N-pyridinyl acetamides represents a valuable endeavor in the critical mission to expand our arsenal against fungal pathogens.

References

-

CLSI. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. CLSI document M44-A (2004). [Link]

-

Carrillo-Muñoz, A. J., et al. (2014). "Effect of Culture Medium on the Disk Diffusion Method for Determining Antifungal Susceptibilities of Dermatophytes." Antimicrobial Agents and Chemotherapy, 58(3), 1839-1841. [Link]

-

de Oliveira, V. M., et al. (2018). "Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds." Journal of Visualized Experiments, (132), 56919. [Link]

-

CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI supplement M60 (2020). [Link]

-

Ghannoum, M., et al. (2018). "Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes." Journal of Clinical Microbiology, 56(11), e00949-18. [Link]

-

CLSI. News Release: CLSI Publishes New Editions of Three Key Antifungal Susceptibility Testing Documents. (2022). [Link]

-

Hassan, R. M., et al. (2018). "Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab." Archives of Clinical Infectious Diseases, 13(3), e57889. [Link]

-

CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S. [Link]

-

CLSI. Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI supplement M38M51S. [Link]

-

CLSI. Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. ISO 16256. [Link]

-

Berkow, E. L., & Lockhart, S. R. (2020). "Comparison of broth microdilution and Etest® methods for susceptibility testing of amphotericin B in Candida auris." Medical Mycology, 58(7), 995-998. [Link]

-

Scribd. CLSI Antifungal Susceptibility Test Updated.[Link]

-

Jain, M., et al. (2021). "Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study." National Journal of Laboratory Medicine, 10(4), PO06-PO10. [Link]

-

Vazquez, J. A., et al. (1995). "Fluconazole Disk Diffusion Susceptibility Testing of Candida Species." Journal of Clinical Microbiology, 33(4), 954-957. [Link]

-

Uchida, K., et al. (1997). "Development of Reference Procedures for Broth Microdilution Antifungal Susceptibility Testing of Yeasts with Standardized Endpoint Determination." Journal of Antibiotics, 50(10), 864-870. [Link]

-

EUCAST. Antifungal Susceptibility Testing (AFST).[Link]

-

EUCAST. Fungi (AFST).[Link]

-

PubChem. 2-(4-methylphenyl)-N-(4-methylpyridin-3-yl)acetamide.[Link]

-

Martinez, D., et al. (2024). "Optical Nanomotion Detection to Rapidly Discriminate between Fungicidal and Fungistatic Effects of Antifungals on Single-Cell Candida albicans." Biosensors, 14(8), 384. [Link]

-

Morace, G., et al. (2012). "Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines." Journal of Chemotherapy, 24(1), 1-10. [Link]

-

Ugwu, D. I., & Okoro, U. C. (2014). "Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives." Medicinal Chemistry, 4(2), 330-333. [Link]

-

Wieder, A. M., & Patterson, T. F. (2021). "A Practical Guide to Antifungal Susceptibility Testing." Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S43-S50. [Link]

-

EUCAST. Clinical breakpoint table.[Link]

-

de Oliveira, G. F., et al. (2023). "Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide." Journal of Applied Toxicology, 43(8), 1184-1196. [Link]

-

de Oliveira, G. F., et al. (2021). "Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide." Anais da Academia Brasileira de Ciências, 93(1), e20190479. [Link]

-

Zhang, Y., et al. (2014). "Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives." Molecules, 19(11), 17764-17777. [Link]

-

Odds, F. C. (1999). "Comparisons of the effects of fungicidal and fungistatic antifungal agents on the morphogenetic transformation of Candida albicans." Journal of Antimicrobial Chemotherapy, 43(1), 55-61. [Link]

-

Hilaris Publisher. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.[Link]

-

ResearchGate. I'm working with bacterial strain that has antifungal activity, how can I detect if it is fungistatic or fungicidal?[Link]

-

Perfect, J. R. (2000). "Key issues concerning fungistatic versus fungicidal drugs." The Journal of infectious diseases, 181(Supplement_1), S1-S5. [Link]

-

Hilaris Publisher. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.[Link]

-

World Health Organization. (2022). WHO fungal priority pathogens list to guide research, development and public health action.[Link]

-

Li, H., et al. (2018). "Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides." Molecules, 23(11), 2954. [Link]

-

Goulart, L. A. S., et al. (2022). "Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities." Molecules, 27(19), 6524. [Link]

-

Mayo Clinic Laboratories. Fungal infections - Insights.[Link]

-

Karlová univerzita. Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides.[Link]

-

Li, Y., et al. (2020). "Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety." Frontiers in Chemistry, 8, 584. [Link]

-

Cleveland Clinic. Fungal Infection (Mycosis): Types, Causes & Treatments.[Link]

-

de Oliveira, G. F., et al. (2021). "Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus." Anais da Academia Brasileira de Ciências, 93(1). [Link]

-

Revie, N. M., et al. (2018). "Antifungal Susceptibility Testing: A Primer for Clinicians." Clinical Infectious Diseases, 66(1), 147-154. [Link]

-

da Silva, A. C. A., et al. (2020). "Synthesis and antifungal activity of new hybrids pyrimido[4,5-d]pyridazinone-N-acylhydrazones." Bioorganic & Medicinal Chemistry Letters, 30(14), 127264. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [iris.who.int]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. New Antifungal Document Editions | News | CLSI [clsi.org]

- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 11. scribd.com [scribd.com]

- 12. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]

- 13. EUCAST: Fungi (AFST) [eucast.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. clsi.org [clsi.org]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. news.mayocliniclabs.com [news.mayocliniclabs.com]

- 18. njlm.net [njlm.net]

- 19. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. tandfonline.com [tandfonline.com]

- 26. scielo.br [scielo.br]

Application Notes and Protocols: 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide in Medicinal Chemistry

Foreword: Navigating the Frontier of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide , a compound situated at the confluence of two privileged structural motifs: the N-aryl acetamide and the pyridine ring. While direct, extensive biological data for this specific molecule is emerging, its architecture strongly suggests a rich potential for biological activity. The pyridine ring is a well-established scaffold in numerous approved drugs, and the acetamide linkage provides a versatile backbone for constructing molecules with diverse pharmacological profiles.[1][2]

This document serves as both an application note and a set of foundational protocols for researchers investigating this and related compounds. We will proceed from a sound theoretical basis, drawing on established activities of closely related analogs to inform our experimental design. The protocols herein are designed to be robust and self-validating, providing a solid framework for the synthesis, characterization, and initial biological screening of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide and its derivatives.

Part 1: Synthesis and Characterization

The logical first step in exploring the potential of a new compound is its chemical synthesis. The preparation of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide is most efficiently achieved via an N-acylation reaction. This involves coupling 2-aminopyridine with an activated form of 2-(4-methylphenyl)acetic acid.

Protocol 1: Synthesis of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide

This protocol details the conversion of 2-(4-methylphenyl)acetic acid into its more reactive acid chloride, followed by condensation with 2-aminopyridine. This two-step, one-pot procedure is efficient and generally provides a high yield of the target amide.

Materials and Equipment:

-

2-(4-methylphenyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

2-aminopyridine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Round-bottom flasks

-

Magnetic stirrer with heating plate

-

Condenser and drying tube (e.g., with CaCl₂)

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-methylphenyl)acetic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C (ice bath).

-

Allow the mixture to warm to room temperature, then gently reflux for 2 hours to ensure complete formation of the acid chloride. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-